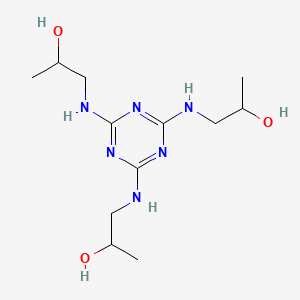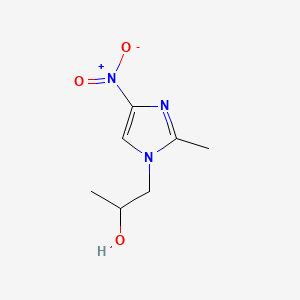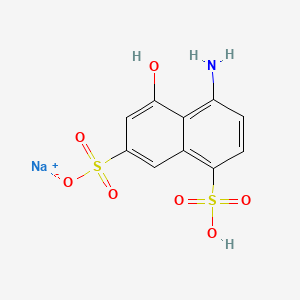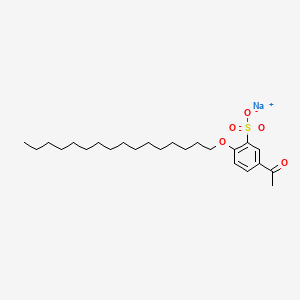
5-Amino-8-anilinonaphthalene-1-sulphonic acid
Übersicht
Beschreibung
5-Amino-8-anilinonaphthalin-1-sulfonsäure ist eine organische Verbindung, die sowohl eine Sulfonsäuregruppe als auch eine Aminogruppe enthält. Diese Verbindung ist bekannt für ihre Verwendung als fluoreszierende molekulare Sonde, was sie in verschiedenen wissenschaftlichen Forschungsanwendungen wertvoll macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Amino-8-anilinonaphthalin-1-sulfonsäure beinhaltet typischerweise die Ullmann-Reaktion, eine kupferkatalysierte Kupplungsreaktion. Diese Methode wurde unter Verwendung von Mikrowellen-gestützten Techniken optimiert, um die Ausbeute zu verbessern und die Reaktionszeiten zu verkürzen. Die Reaktionsbedingungen umfassen im Allgemeinen eine Pufferlösung mit Natriumphosphat und Bestrahlung bei 100 °C für 1 bis 1,5 Stunden .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung umfasst mehrere Filtrations- und Waschschritte zur Reinigung des Produkts. Das Endprodukt wird durch Trocknen des filtrierten Rückstands in einem Vakuumtrockenschrank bei 45-60 °C für 24-30 Stunden gewonnen .
Chemische Reaktionsanalyse
Arten von Reaktionen
5-Amino-8-anilinonaphthalin-1-sulfonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsreaktionen beinhalten häufig Reagenzien wie Natriumborhydrid.
Substitution: Diese Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Sulfonsäuregruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Sulfonsäurederivate ergeben, während die Reduktion Aminderivate produzieren kann.
Wissenschaftliche Forschungsanwendungen
5-Amino-8-anilinonaphthalin-1-sulfonsäure wird aufgrund ihrer fluoreszierenden Eigenschaften in der wissenschaftlichen Forschung häufig eingesetzt. Einige ihrer Anwendungen umfassen:
Wirkmechanismus
Die Verbindung übt ihre Wirkungen hauptsächlich durch ihre fluoreszierenden Eigenschaften aus. Sie bindet an hydrophobe Bereiche auf der Oberfläche von Proteinen, was zu einer Veränderung ihrer Fluoreszenz führt. Diese Veränderung kann gemessen werden, um Protein-Ligand-Wechselwirkungen und Konformationsänderungen zu untersuchen . Die molekularen Ziele umfassen hydrophobe Taschen auf Proteinen, und die beteiligten Wege beziehen sich auf Proteinfaltung und -aggregation .
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-8-anilinonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-amino-8-anilinonaphthalene-1-sulfonic acid is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Wirkmechanismus
The compound exerts its effects primarily through its fluorescent properties. It binds to hydrophobic regions on the surface of proteins, causing a change in its fluorescence. This change can be measured to study protein-ligand interactions and conformational changes . The molecular targets include hydrophobic pockets on proteins, and the pathways involved are related to protein folding and aggregation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-Anilino-8-naphthalinsulfonat
- 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonsäure
- Thioflavin T
Einzigartigkeit
5-Amino-8-anilinonaphthalin-1-sulfonsäure ist einzigartig aufgrund ihrer dualen funktionellen Gruppen (Amin und Sulfonsäure), die ihre Bindungsaffinität zu Proteinen und ihre fluoreszierenden Eigenschaften verstärken. Dies macht sie besonders nützlich für die Untersuchung von Proteinfaltung und -aggregation sowie für diagnostische Anwendungen .
Eigenschaften
IUPAC Name |
5-amino-8-anilinonaphthalene-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c17-13-9-10-14(18-11-5-2-1-3-6-11)16-12(13)7-4-8-15(16)22(19,20)21/h1-10,18H,17H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTSYYSQBOPRFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C=CC=C3S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000446 | |
| Record name | 5-Amino-8-anilinonaphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79392-39-5 | |
| Record name | 5-Amino-8-(phenylamino)-1-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79392-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-8-anilinonaphthalene-1-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079392395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-8-anilinonaphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-8-anilinonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
